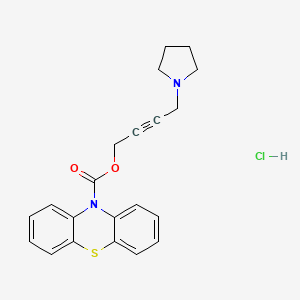![molecular formula C24H48Cl2Sn2 B14322844 1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane CAS No. 111469-26-2](/img/structure/B14322844.png)
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane is a macrobicyclic compound containing tin atoms as bridgeheads. This compound is part of a broader class of organotin compounds, which have been studied for their unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane involves the use of tin atoms as bridgeheads, analogous to the nitrogen atoms in cryptands. The preparation typically involves a series of steps, including the formation of intermediate compounds and the final macrobicyclic structure . The reaction conditions often require precise control of temperature, solvents, and reagents to ensure the correct formation of the desired product .
Analyse Chemischer Reaktionen
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a model compound to study the behavior of organotin compounds and their interactions with other molecules. Additionally, its unique structure makes it a valuable tool for investigating the properties of macrobicyclic compounds .
Wirkmechanismus
The mechanism by which 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane exerts its effects involves the interaction of its tin atoms with other molecules. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The molecular targets and pathways involved in these interactions are still being studied, but they are believed to play a crucial role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane can be compared to other similar compounds, such as 1,10-diphenyl-1,10-distannabicyclo[8.8.8]hexacosane. While both compounds share a similar macrobicyclic structure, the presence of different substituents (chlorine vs. phenyl groups) can lead to variations in their chemical properties and reactivity . Other similar compounds include various macrobicyclic organotin compounds, which also exhibit unique structural and chemical characteristics .
Eigenschaften
CAS-Nummer |
111469-26-2 |
|---|---|
Molekularformel |
C24H48Cl2Sn2 |
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/3C8H16.2ClH.2Sn/c3*1-3-5-7-8-6-4-2;;;;/h3*1-8H2;2*1H;;/q;;;;;2*+1/p-2 |
InChI-Schlüssel |
RCPPDQZGPYXKOY-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCCC[Sn]2(CCCCCCCC[Sn](CCC1)(CCCCCCCC2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
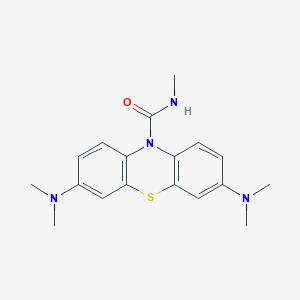
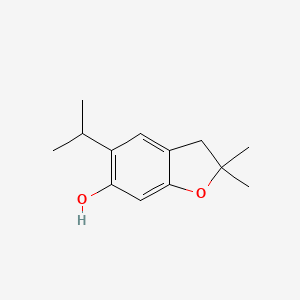

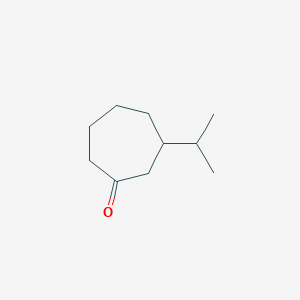
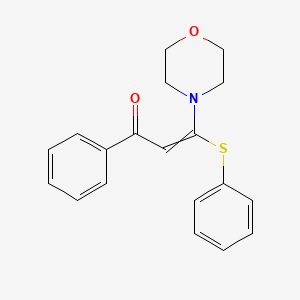


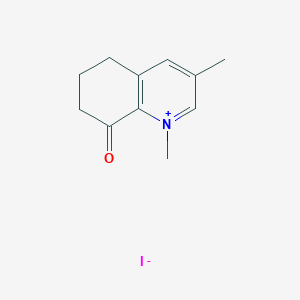
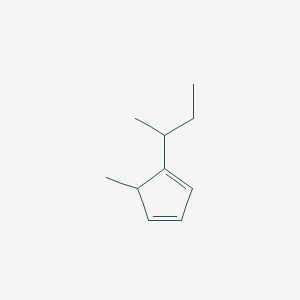
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

